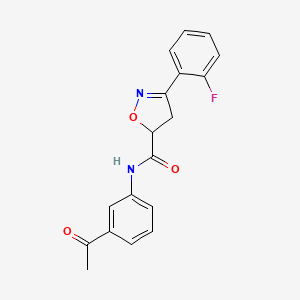![molecular formula C13H12N2O7S2 B4655447 5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid](/img/structure/B4655447.png)
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid
説明
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid, also known as AHAS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of acetohydroxyacid synthase, an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids in plants and bacteria.
作用機序
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid inhibits the biosynthesis of branched-chain amino acids by binding to the active site of acetohydroxyacid synthase. This prevents the enzyme from catalyzing the conversion of pyruvate and 2-ketobutyrate into the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of this biosynthetic pathway leads to the death of plants and bacteria, making this compound a potent herbicide and antibiotic.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the growth and development of plants by inhibiting the biosynthesis of essential amino acids. In bacteria, this compound has been shown to inhibit cell growth and division, leading to cell death. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid has several advantages for use in lab experiments. Its potent inhibitory activity and well-defined mechanism of action make it a useful tool for studying the biosynthesis of branched-chain amino acids. Additionally, its ability to inhibit the growth of plants and bacteria makes it a useful herbicide and antibiotic. However, the use of this compound in lab experiments is limited by its toxicity and potential environmental impact. Careful handling and disposal of this compound are necessary to minimize its impact on the environment.
将来の方向性
There are several future directions for the study of 5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid. One potential area of research is the development of new herbicides and antibiotics based on this compound. Additionally, the study of this compound could lead to a better understanding of the biosynthesis of branched-chain amino acids and their role in plant and bacterial physiology. Finally, the study of this compound could lead to the development of new anti-inflammatory and antioxidant drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of acetohydroxyacid synthase that has been extensively studied for its biochemical and physiological effects. Its synthesis method has been optimized to provide high yields of pure this compound, making it suitable for various research applications. This compound has potential applications as a herbicide, antibiotic, and anti-inflammatory drug. However, its use in lab experiments is limited by its toxicity and potential environmental impact. The study of this compound has several future directions, including the development of new herbicides and antibiotics and a better understanding of the biosynthesis of branched-chain amino acids.
科学的研究の応用
5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-hydroxybenzoic acid has been extensively studied for its potential use as a herbicide. Its potent inhibitory activity against acetohydroxyacid synthase makes it an effective herbicide against a wide range of weed species. Additionally, this compound has been investigated for its potential use in the treatment of bacterial infections. Its ability to inhibit the biosynthesis of branched-chain amino acids makes it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-hydroxy-5-[(4-sulfamoylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7S2/c14-23(19,20)9-3-1-8(2-4-9)15-24(21,22)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKWUPHRNYWLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]nicotinamide](/img/structure/B4655368.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4655374.png)
![2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4655378.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)
![3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B4655390.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4655397.png)
![4,4'-[thiobis(1-oxo-3,1-propanediyl)]dimorpholine](/img/structure/B4655399.png)
![ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4655411.png)
![4-{3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4655412.png)

![[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B4655421.png)
![N-isobutyl-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4655433.png)
![N-(3-chlorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4655448.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4655451.png)